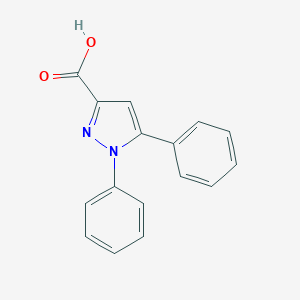

1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,5-diphenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMZLVASVSISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357831 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-22-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Characterization of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides spectroscopic data for its identification and structural elucidation, outlines its synthesis, and discusses its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor. All quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams of the synthetic pathway and a relevant biological signaling pathway are included to facilitate understanding.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| Melting Point | 182-188 ºC |

| Appearance | White crystalline powder |

| CAS Number | 13599-22-9 |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.99 | broad singlet | 1H | -COOH |

| 7.17 - 7.40 | multiplet | 10H | Aromatic protons |

| 6.74 | singlet | 1H | Pyrazole C4-H |

| Chemical Shift (δ) ppm | Assignment |

| ~163 | Carboxylic Acid Carbonyl (C=O) |

| ~145 | Pyrazole C5 |

| ~144 | Pyrazole C3 |

| ~139-125 | Aromatic Carbons |

| ~110 | Pyrazole C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3100 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1600-1450 | C=C stretch (aromatic and pyrazole rings) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| 264.09 | [M]⁺ (Molecular Ion) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.

An In-depth Technical Guide to 1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Identification

IUPAC Name: 1,5-diphenyl-1H-pyrazole-3-carboxylic acid

CAS Number: 13599-22-9[1]

Physicochemical and Pharmacological Profile

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with two phenyl groups and a carboxylic acid moiety. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Its derivatives are noted for a range of biological activities, including potential anti-inflammatory, analgesic, and antimicrobial properties. The carboxylic acid group, in particular, enhances its reactivity, making it a key intermediate for synthesizing more complex, biologically active molecules.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Melting Point | 182-188 ºC | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. One common pathway involves the reaction of a furandione with a hydrazone, followed by hydrolysis.

Experimental Protocol: Synthesis via Furandione Pathway

This protocol is a representative method based on literature descriptions for the synthesis of the pyrazole core structure.

Objective: To synthesize this compound.

Materials:

-

4-ethoxycarbonyl-5-phenyl-2,3-furandione

-

N-benzylidene-N'-phenyl hydrazine

-

Toluene (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Methodology:

-

Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1 equivalent) in anhydrous toluene.

-

Add N-benzylidene-N'-phenyl hydrazine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude ester, ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, using column chromatography or recrystallization.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

After cooling the reaction mixture in an ice bath, acidify it with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product, this compound, in a vacuum oven.

-

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This pyrazole derivative is a versatile intermediate in several key areas of chemical and pharmaceutical research:

-

Pharmaceuticals: It serves as a crucial starting material for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] The pyrazole scaffold is a well-known pharmacophore present in several marketed drugs.

-

Agrochemicals: The compound is utilized in the creation of new herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

-

Material Science: Its structural properties are exploited in the synthesis of advanced polymers and coatings, aiming to enhance durability and environmental resistance.[1]

-

Biochemistry: As an enzyme inhibitor, it is used in research to study metabolic pathways and identify potential therapeutic targets.[1]

Potential Signaling and Biological Activity

While a specific, detailed signaling pathway for this compound is not extensively documented, pyrazole derivatives are broadly recognized for their interaction with various biological targets. Derivatives of pyrazole-3-carboxylic acid have been investigated for their ability to be carriers for nitric oxide (NO), a key signaling molecule in inflammatory processes.

General Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activity of pyrazole derivatives.

References

Spectroscopic Analysis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities. The structural characterization of this molecule is paramount for its identification, purity assessment, and for understanding its structure-activity relationships in drug design and development. Spectroscopic techniques are indispensable tools for this purpose.

Spectroscopic Data

The following sections present the spectroscopic data for this compound, summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.99 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| 7.40-7.17 | multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| 6.74 | singlet | 1H | Pyrazole C4-H |

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Note: The following chemical shifts are estimated based on the data for the corresponding methyl ester and known substituent effects.

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~164 | Carboxylic acid carbonyl carbon (C=O) |

| ~145 | Pyrazole C5 |

| ~144 | Pyrazole C3 |

| ~139 | Phenyl C1 (attached to N1) |

| ~130 | Phenyl C1 (attached to C5) |

| ~129.5 | Phenyl C2/C6 (attached to N1) |

| ~129.0 | Phenyl C3/C5 (attached to C5) |

| ~128.8 | Phenyl C4 (attached to C5) |

| ~128.6 | Phenyl C4 (attached to N1) |

| ~125.7 | Phenyl C2/C6 (attached to C5) |

| ~110 | Pyrazole C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| 1600-1585 | Medium-Strong | C=C stretch (aromatic rings) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic and pyrazole rings) |

| 1320-1210 | Medium | C-O stretch of carboxylic acid |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 265.1 | [M+H]⁺ (Molecular ion + proton) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

A detailed protocol for a similar synthesis involves the reaction of a furandione with a hydrazine derivative.[1]

Step 2: Hydrolysis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

-

Dissolution: Dissolve ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Logical flow from sample to spectroscopic data output.

References

physical and chemical properties of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with two phenyl groups and a carboxylic acid moiety. This molecule serves as a crucial building block and a key intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its structural features make it a versatile scaffold in medicinal chemistry and materials science.[1][3] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3][4] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols.

Physicochemical Properties

This compound presents as a white crystalline powder under standard conditions.[1] It is soluble in organic solvents such as ethanol and dichloromethane.[2] Key identifying and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 1,5-diphenyl-1H-pyrazole-3-carboxylate | [5] |

| CAS Number | 13599-22-9 | [1] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][5] |

| Molecular Weight | 264.28 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 182-188 °C | [1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |

| LogP | 3.2375 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Multiplets between δ 7.20-7.40 ppm (10H, aromatic protons from two phenyl groups).- A singlet around δ 7.10 ppm (1H, proton on the pyrazole ring at C4).- A broad singlet at δ > 12 ppm (1H, carboxylic acid proton). |

| ¹³C NMR | - Signal around δ 163-165 ppm (carboxylic acid carbon).- Signals for pyrazole ring carbons (C3, C4, C5) between δ 110-145 ppm.- Signals for aromatic carbons of the two phenyl groups between δ 125-140 ppm. |

| FT-IR (cm⁻¹) | - A broad band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp peak around 1700-1725 cm⁻¹ (C=O stretch of carboxylic acid).- Peaks around 1500-1600 cm⁻¹ (C=C and C=N stretching of aromatic and pyrazole rings). |

| Mass Spec (ESI⁻) | Expected [M-H]⁻ ion at m/z ≈ 263.08. |

Experimental Protocols

Synthesis of this compound

The most common route for synthesizing 1,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[3] This protocol outlines a representative synthesis.

Methodology:

-

Preparation of the β-keto ester: Ethyl benzoylpyruvate is prepared by the Claisen condensation of ethyl acetate and ethyl benzoate.

-

Cyclocondensation: Phenylhydrazine (1.0 equivalent) is added to a solution of ethyl benzoylpyruvate (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Reaction: The mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide (NaOH).[7]

-

Purification: After hydrolysis, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield a pure white crystalline powder.[7]

Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxamide Derivatives

The carboxylic acid can be readily converted into various derivatives, such as amides, which are often explored for biological activity.[8][9]

Methodology:

-

Activation of Carboxylic Acid: this compound (1.0 equivalent) is converted to its more reactive acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature until the evolution of gas ceases.

-

Amide Coupling: The resulting acid chloride is then reacted in situ or after isolation with a desired primary or secondary amine (1.1 equivalents) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[7]

-

Purification: The final carboxamide product is purified using standard techniques such as extraction, followed by column chromatography on silica gel or recrystallization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]

- 4. mc.minia.edu.eg [mc.minia.edu.eg]

- 5. chemscene.com [chemscene.com]

- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. asianpubs.org [asianpubs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Core Chemistry of Pyrazoles for Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Chemistry: A Cornerstone in Medicinal and Materials Science

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of organic chemistry.[1] Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[2][3] Pyrazole and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] This is exemplified by their presence in prominent drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[2][5] This technical guide provides an in-depth exploration of the fundamental chemistry of pyrazoles, including their synthesis, properties, and reactivity, with a focus on applications relevant to drug development and scientific research.

Core Concepts in Pyrazole Chemistry

Structure and Aromaticity

The pyrazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₄N₂.[1] It is an aromatic system, adhering to Hückel's rule with a delocalized 6π-electron system.[6] One nitrogen atom (N1) is considered "pyrrole-like" as its lone pair of electrons participates in the aromatic sextet, rendering it acidic. The other nitrogen atom (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which imparts basic properties to the molecule.[4][6]

The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen or a substituent, proceeding towards the second nitrogen atom.

Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[7] This equilibrium is influenced by the nature and position of substituents on the carbon atoms of the ring.[8] For instance, electron-withdrawing groups on the C3 or C5 positions can influence the position of the tautomeric equilibrium.

Chemical Reactivity

The reactivity of the pyrazole ring is dictated by the electron distribution within the aromatic system. The C4 position is electron-rich and, therefore, susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[6][7] Conversely, the C3 and C5 positions are electron-deficient, making them targets for nucleophilic attack under certain conditions.[6] The N1 nitrogen, being acidic, can be readily deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile for alkylation and acylation reactions.[4]

Key Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring can be achieved through various synthetic strategies. The most prominent methods are detailed below, including generalized experimental protocols.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and versatile method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][9]

-

Reactants:

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.0 eq)

-

Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)

-

Solvent (e.g., Ethanol or Acetic Acid)

-

Acid catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

-

Add the hydrazine derivative to the solution. The reaction may be exothermic.

-

If using a catalyst, add it to the reaction mixture.

-

Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazole derivative.

-

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazolines, which can be subsequently oxidized to pyrazoles.[10]

-

Reactants:

-

α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 eq)

-

Hydrazine Hydrate (1.1 eq)

-

Solvent (e.g., Ethanol)

-

Oxidizing agent (e.g., Iodine, air)

-

-

Procedure:

-

Dissolve the α,β-unsaturated ketone in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution and reflux the mixture for 2-6 hours.

-

Monitor the formation of the pyrazoline intermediate by TLC.

-

After the initial reaction is complete, introduce an oxidizing agent. For air oxidation, the reaction can be stirred at reflux open to the atmosphere. If using iodine, it is added portion-wise until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired pyrazole.

-

1,3-Dipolar Cycloaddition of Diazoalkanes

The [3+2] cycloaddition reaction between a diazoalkane (as the 1,3-dipole) and an alkyne (as the dipolarophile) is a powerful method for constructing the pyrazole ring.[11] This reaction is often highly regioselective.

-

Reactants:

-

Alkyne (e.g., Phenylacetylene) (1.0 eq)

-

Diazoalkane (e.g., Diazomethane, generated in situ or as a solution in ether) (1.0 - 1.2 eq)

-

Solvent (e.g., Diethyl ether, THF)

-

-

Procedure:

-

Caution: Diazoalkanes are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the alkyne in the chosen solvent in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of the diazoalkane to the alkyne solution over a period of 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench any excess diazoalkane by the slow addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure and purify the resulting pyrazole by column chromatography or recrystallization.

-

Quantitative Data of Pyrazole and Derivatives

The following table summarizes key physical and spectroscopic data for pyrazole.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂ | [1] |

| Molecular Weight | 68.08 g/mol | |

| Melting Point | 70 °C | [7] |

| Boiling Point | 188 °C | [6] |

| pKa (for protonation) | 2.5 | [12] |

| pKa (for deprotonation) | 14.21 | [13] |

| ¹H NMR (CDCl₃, δ ppm) | 7.61 (2H, d, H3/H5), 6.31 (1H, t, H4) | [6] |

| ¹³C NMR (CDCl₃, δ ppm) | 134.3 (C3/C5), 105.2 (C4) | [6] |

Pyrazoles in Drug Development: Case Studies

The pyrazole scaffold is a key component in numerous blockbuster drugs. The following sections detail the synthesis and mechanism of action of two prominent examples.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] Its synthesis prominently features the Knorr pyrazole synthesis.

The synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine.[2]

Celecoxib exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme.[15] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] By inhibiting this pathway, Celecoxib reduces the production of pro-inflammatory prostaglandins.

Sildenafil (Viagra®)

Sildenafil is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] Its core structure is a fused pyrazolo-pyrimidinone.

The synthesis of sildenafil is a multi-step process that begins with the formation of a pyrazole carboxylic acid ester from a diketoester and hydrazine.[16][17] This is followed by a series of reactions including N-methylation, nitration, amidation, reduction of the nitro group, acylation, and finally cyclization to form the fused pyrimidinone ring.[5][16]

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[5] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP.[5] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[5]

Conclusion

The pyrazole core represents a remarkably versatile and enduring scaffold in chemical science. Its unique electronic properties and amenability to a variety of synthetic transformations have cemented its importance in the development of new therapeutics and functional materials. A thorough understanding of its fundamental chemistry, from its synthesis to its reactivity and interactions with biological systems, is crucial for researchers and scientists aiming to leverage this privileged heterocycle in their respective fields. The continued exploration of novel synthetic methodologies and the elucidation of the mechanisms of action of pyrazole-based compounds will undoubtedly lead to further innovations and advancements in science and medicine.

References

- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Pyrazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological screening of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

The anticancer potential of pyrazole carboxylic acid derivatives is a primary area of investigation. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.

Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives against various cancer cell lines, with cytotoxicity typically measured as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 1 | HCT-116 (Colon) | 1.1 | [1] |

| Pyrazole Derivative 1 | Huh-7 (Liver) | 1.6 | [1] |

| Pyrazole Derivative 1 | MCF-7 (Breast) | 3.3 | [1] |

| Pyrazole Derivative 2 | HCT116 (Colon) | 0.39 ± 0.06 | [1] |

| Pyrazole Derivative 2 | MCF-7 (Breast) | 0.46 ± 0.04 | [1] |

| Pyrazole Derivative 3 | MCF-7 (Breast) | 0.01 | [1] |

| Pyrazole Derivative 4 | NCI-H460 (Lung) | 0.03 | [1] |

| Pyrazole Derivative 5 | SF-268 (CNS) | 31.5 | [1] |

| 1,3-diarylpyrazole derivative | Raji (Lymphoma) | 25.2 ± 3.2 (GI50) | [1] |

| 1,3-diarylpyrazole derivative | HL60 (Leukemia) | 28.3 ± 1.53 (GI50) | [1] |

| Biotin-pyrazole derivative 3a | U251 (Brain) | 3.5 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Pyrazole carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

-

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms.

Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazole carboxylic acid derivatives, with activity measured by the minimum inhibitory concentration (MIC) or the zone of inhibition.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Pyrazole-derived hydrazone 3 | A. baumannii | 4 | - | [1] |

| Difluorophenyl substituted derivative 4 | A. baumannii | 0.78 | - | [1] |

| Pyrazole-thiazole hybrid 10 | Gram-positive & Gram-negative bacteria | 1.9-3.9 | - | [1] |

| Imidazo-pyridine substituted pyrazole 18 | Gram-positive & Gram-negative bacteria | <1 | - | [1] |

| Pyrazole-triazole hybrid 21 | Gram-positive & Gram-negative bacteria | 10-15 | - | [1] |

| Pyrazole derivative 3 | E. coli | 0.25 | - | [4] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | - | [4] |

| Pyrazole derivative 2 | A. niger | 1 | - | [4] |

| Pyrazole Schiff base 6b | Various pathogens | 0.97-62.5 | - | [5] |

| Pyrazole Schiff base 7b | Various pathogens | 0.97-62.5 | - | [5] |

| Pyrazole Schiff base 7c | Various pathogens | 0.97-62.5 | - | [5] |

| Pyrazole Schiff base 8a | Various pathogens | 0.97-62.5 | - | [5] |

| Pyrazole Schiff base 8d | Various pathogens | 0.97-62.5 | - | [5] |

| Pyrazole Schiff base 9b | Various pathogens | 0.97-62.5 | - | [5] |

| Pyrazole derivative 10 | Bacillus cereus | 32 | - | [6] |

| Pyrazole derivative 10 | Micrococcus luteus | 128 | - | [6] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.

Materials:

-

Petri plates

-

Muller-Hinton agar

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile cork borer

-

Pyrazole carboxylic acid derivatives (dissolved in DMSO)

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare Muller-Hinton agar and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the surface of the agar with a standardized suspension of the test microorganism.

-

Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration (e.g., 100 µg/mL) into each well. Also, include a well for the solvent control (DMSO) and a well for the standard antimicrobial drug.[7]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

96-well microplates

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Bacterial and fungal strains

-

Pyrazole carboxylic acid derivatives (dissolved in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the appropriate broth in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[8]

Anti-inflammatory Activity

Many pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Data Summary: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole carboxylic acid derivatives, with activity measured as the percentage of paw edema inhibition in the carrageenan-induced paw edema model.

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |

| Pyrazole derivative K-3 | 50 | 48.9 | 3 | [9] |

| Pyrazole derivative K-3 | 100 | 68.7 | 3 | [9] |

| Pyrazole derivative K-3 | 200 | 79.1 | 3 | [9] |

| Pyrazole derivative K-3 | 100 | 52.0 | 4 | [9] |

| Indomethacin (standard) | 5 | - | - | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[11][12]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole carboxylic acid derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups for different doses of the pyrazole derivatives).

-

Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline or a suspension agent) to the control group and the standard drug to the standard group, typically 30-60 minutes before carrageenan injection.[10]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazole carboxylic acid derivatives are often mediated by their interaction with key signaling pathways, such as the COX-2 and NF-κB pathways.

COX-2 Signaling Pathway:

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2. Some pyrazole derivatives may exert their anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade.[13][14]

Conclusion

Pyrazole carboxylic acid derivatives continue to be a rich source of potential therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the key screening methodologies for evaluating their anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols, summarized quantitative data, and visualized signaling pathways offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective drugs.

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. chemmethod.com [chemmethod.com]

- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole Compounds

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this technical guide unveils the synthesis and discovery of novel pyrazole compounds, offering a comprehensive resource for researchers, scientists, and professionals in the field. Pyrazoles, a class of heterocyclic organic compounds, have long been a focal point of research due to their wide-ranging pharmacological activities. This whitepaper provides an in-depth look at the core aspects of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer agents.

Core Synthesis and Methodologies

The synthesis of novel pyrazole derivatives is a cornerstone of their development as therapeutic agents. Researchers have successfully employed a variety of synthetic strategies to create a diverse library of pyrazole-based compounds. Key methodologies include multicomponent reactions, Claisen-Schmidt condensation, and microwave-assisted synthesis, which offer advantages such as high yields, shorter reaction times, and environmentally friendly procedures.[1][2]

A prominent approach involves the reaction of chalcones with hydrazine derivatives. For instance, the synthesis of diphenyl pyrazole-chalcone derivatives has been achieved through the Claisen-Schmidt condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with various substituted acetophenones.[1] Another effective method is the one-pot multicomponent reaction for the synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines, which has been successfully conducted using both conventional heating and microwave irradiation.[2]

Experimental Protocols

General Procedure for the Synthesis of Diphenyl Pyrazole-Chalcone Derivatives (4a-r):

An equimolar mixture of the appropriate substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in a minimal amount of PEG-400 (10 ml). To this solution, 20% aqueous sodium hydroxide (1 ml) is added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of the product. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol.[1]

One-Pot Multicomponent Synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines (2–12):

A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 2-hydrazinylpyridine (1 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 100 °C for 10-15 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.[2]

Biological Evaluation and Anticancer Activity

Novel pyrazole compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative novel pyrazole compounds against various cancer cell lines and their inhibitory activity against key protein kinases.

Table 1: Cytotoxic Activity of Novel Pyrazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 | HepG2 | 13.14 | [3] |

| MCF-7 | 8.03 | [3] | |

| Compound 6 | HepG2 | 22.76 | [3] |

| MCF-7 | 26.08 | [3] | |

| Compound 10 | MCF-7 | 15.38 | [3] |

| Compound 4a | HepG2 | 4.4 | [4][5] |

| Compound 5a | HepG2 | 3.46 | [4][5] |

| Compound 6b | HepG2 | 2.52 | [4][5] |

| PTA-1 | MDA-MB-231 | Low micromolar | [6][7][8] |

| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [9] |

Table 2: Enzyme Inhibitory Activity of Novel Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 4 | CDK2 | 0.75 | [3] |

| Compound 5 | CDK2 | 0.56 | [3] |

| Compound 6 | CDK2 | 0.46 | [3] |

| Compound 11 | CDK2 | 0.45 | [3] |

| Compound 4a | VEGFR2 | 0.55 | [4] |

| CDK2 | 0.205 | [4] | |

| Compound 5a | VEGFR2 | 0.267 | [4] |

| CDK2 | 0.311 | [4] | |

| Compound 6b | VEGFR2 | 0.2 | [4][5][10] |

| CDK2 | 0.458 | [4][5][10] | |

| Compound 9 | VEGFR-2 | 0.22 | [11] |

| Compound 3 | EGFR | 0.06 | [11] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of these novel pyrazoles are often mediated through their interaction with critical signaling pathways that regulate cell fate.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay):

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Cell Cycle Analysis by Flow Cytometry:

Cancer cells are treated with the pyrazole compound for a specified time. After treatment, the cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.[12]

Apoptosis Assay by Annexin V-FITC/PI Staining:

Cancer cells are treated with the pyrazole compound for a specified time. Both floating and adherent cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[12]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To illustrate the mechanisms of action and the research process, the following diagrams have been generated using Graphviz.

References

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Properties of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core pyrazole structure, substituted with phenyl groups at the 1 and 5 positions and a carboxylic acid at the 3 position, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural features, physicochemical properties, and synthesis of this compound. It also delves into the known biological activities of closely related analogs, particularly their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) pathway. Detailed experimental protocols for synthesis and characterization, along with tabulated quantitative data and a visualization of the relevant biological pathway, are presented to support further research and development efforts.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. This aromatic heterocycle is substituted with a phenyl group at the N1 position, another phenyl group at the C5 position, and a carboxylic acid group at the C3 position.

Molecular Formula: C₁₆H₁₂N₂O₂

Molecular Weight: 264.28 g/mol

CAS Number: 13599-22-9

Spectroscopic and Physical Data

| Property | Value | Reference Compound |

| Melting Point | 99–102 °C | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate[1] |

| ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | 7.36–7.30 (m, 8H), 7.22 (d, J = 7.3 Hz, 2H), 7.06 (s, 1H), 3.97 (s, 3H) | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate[1] |

| ¹³C NMR (CDCl₃, 151 MHz) δ (ppm) | 163.0, 144.9, 144.1, 139.6, 129.6, 129.1, 128.9, 128.7, 128.5, 125.8, 110.0, 52.3 | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate[1] |

Note: The chemical shifts for the carboxylic acid will differ slightly from the methyl ester, particularly for the carboxyl carbon and the absence of the methoxy group signals.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis via 1,3-Dicarbonyl Compound

This protocol is a representative method based on the well-established Knorr pyrazole synthesis.

Step 1: Synthesis of a 1,3-Dicarbonyl Precursor (e.g., a derivative of benzoylpyruvic acid)

A suitable 1,3-dicarbonyl compound is required. For the target molecule, a precursor such as ethyl 2,4-dioxo-4-phenylbutanoate can be synthesized or obtained commercially.

Step 2: Cyclocondensation with Phenylhydrazine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ester of this compound.

Step 3: Hydrolysis of the Ester

-

Suspend the synthesized ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Derivatives of pyrazole-3-carboxylic acid are well-documented for their anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to inhibit the COX-1 and COX-2 isoenzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4]

The table below presents the in vitro COX inhibitory activities of several pyrazole derivatives, providing a reference for the potential efficacy of this compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 0.89 | 0.019 | 46.8 |

| 1,3,5-triaryl pyrazoline 4a | >25 | 0.022 | >1136 |

| 1,3,5-triaryl pyrazoline 4c | 16.35 | 0.013 | 1257.7 |

| 1,3,5-triaryl pyrazoline 5h | 1.83 | 0.019 | 96.3 |

| 1,3,5-triaryl pyrazoline 5i | 0.95 | 0.018 | 52.8 |

Data for 1,3,5-triaryl pyrazolines from Bioorganic Chemistry, 2025, 166, 109081.[5]

Signaling Pathway: Inhibition of Prostaglandin Biosynthesis

The inhibition of COX enzymes by pyrazole derivatives directly impacts the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ serves as a precursor for various prostaglandins that mediate inflammatory responses.

Caption: Inhibition of the prostaglandin biosynthesis pathway by pyrazole derivatives.

Conclusion

This compound represents a valuable scaffold in the design and development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its synthesis is achievable through established chemical routes, and its structural analogs have demonstrated potent inhibition of key enzymes in the inflammatory cascade. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this and related pyrazole derivatives. Future research should focus on obtaining a complete set of experimental data for the title compound, including its crystal structure and specific biological activity, to fully elucidate its structure-activity relationships and therapeutic promise.

References

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pioneering 1,3,5-triaryl pyrazolines as promising dual inhibitors of COX-2 and 15-LOX endowed with potent anticancer activity: design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary method described herein involves the hydrolysis of its corresponding ethyl ester, which can be synthesized through the cyclocondensation of a β-ketoester with phenylhydrazine. This protocol offers a reliable and reproducible pathway to obtain the target compound with good purity and yield. The physical and spectral data for the final product are provided for characterization purposes.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Specifically, this compound serves as a crucial building block for the synthesis of more complex biologically active molecules.[1] Its structure, featuring two phenyl rings and a carboxylic acid moiety on a pyrazole core, provides a scaffold for diverse chemical modifications to develop novel therapeutic agents. This protocol details a common and effective method for its laboratory-scale synthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 182-188 °C | [1] |

| Purity (by HPLC) | ≥ 98% | [1] |

| CAS Number | 13599-22-9 | [1] |

Experimental Protocols

Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

This procedure outlines the synthesis of the ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Materials:

-

Ethyl benzoylpyruvate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Synthesis of this compound (Hydrolysis)

Materials:

-

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[4]

-

Ethanol or a mixture of DME and water[4]

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, suspend ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., dichloromethane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

experimental procedure for pyrazole-based compound antimicrobial assay

Application Note & Protocol

Topic: Experimental Procedure for Pyrazole-Based Compound Antimicrobial Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols for evaluating the antimicrobial activity of novel pyrazole-based compounds. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial effects.[1][2][3] Standardized and reproducible methods are crucial for screening these compounds to identify promising leads for drug development. The following protocols detail the widely accepted Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for initial screening, in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Experimental Workflow for Antimicrobial Screening

The overall process for screening pyrazole-based compounds for antimicrobial activity follows a structured workflow from initial preparation to final data analysis. This ensures that results are consistent and comparable.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Key Experimental Protocols

Two primary methods are recommended for assessing the antimicrobial potential of pyrazole compounds. The Agar Well Diffusion method is excellent for initial qualitative screening, while the Broth Microdilution method provides quantitative MIC values.[6][7]

Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] It is considered a gold standard for susceptibility testing.[5]

Materials and Reagents:

-

Pyrazole-based test compounds

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Sterile 96-well microtiter plates[7]

-

Cation-adjusted Mueller-Hinton Broth (MHB)[9]

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1][10]

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each pyrazole compound (e.g., 1 mg/mL) in DMSO. Subsequent dilutions should be made in MHB to minimize the final DMSO concentration (typically ≤1%).[1]

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Dilute this standardized suspension with MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

Plate Setup and Serial Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.[9]

-

Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from column 10.[9]

-

Column 11 will serve as the growth control (inoculum in MHB, no compound).

-

Column 12 will serve as the sterility control (MHB only).[7]

-

-

Inoculation: Add 100 µL of the final diluted microbial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and further dilutes the compound concentrations by half.[12]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast in an ambient air incubator.[12]

-

MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which no visible growth (turbidity) of the microorganism is observed.[7][13] This can be assessed visually or with a plate reader.

Protocol 2: Agar Well Diffusion Assay

This method is a widely used preliminary test to evaluate the antimicrobial activity of compounds by measuring the zone of growth inhibition on an agar plate.[4][6]

Materials and Reagents:

-

Pyrazole-based test compounds

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Bacterial and/or fungal strains

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Positive control antibiotic discs or solutions

Procedure:

-

Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

-

Inoculation: Dip a sterile cotton swab into the standardized inoculum and spread it evenly over the entire surface of the MHA plate to create a uniform lawn of the microorganism.[6]

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[4]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution (at a known concentration) into each well. A well with the solvent (e.g., DMSO) should be included as a negative control, and a standard antibiotic as a positive control.[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[14]

Data Presentation

Quantitative results from the Broth Microdilution assay should be summarized in a clear and organized table. The Minimum Inhibitory Concentration (MIC) is typically reported in µg/mL.

Table 1: Example of MIC Data for Pyrazole-Based Compounds

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| Pyrazole-A | 16 | 32 | >128 | 64 |

| Pyrazole-B | 4 | 8 | 64 | 16 |

| Pyrazole-C | 64 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

N/A: Not Applicable. Values represent the lowest concentration of the compound that completely inhibits visible microbial growth.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]